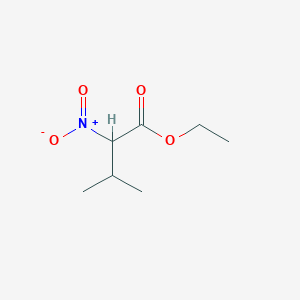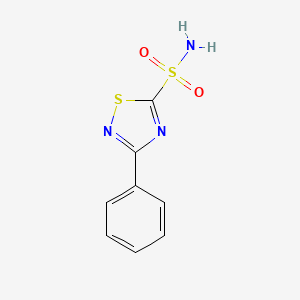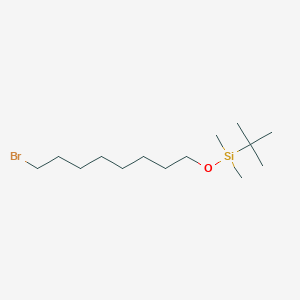![molecular formula C11H7N3O2 B8678562 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25506-06-3](/img/structure/B8678562.png)
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system combining isoxazole and pyridazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-pyridazine-3-one with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole or pyridazine rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
Applications De Recherche Scientifique
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-METHYL-: Similar structure but with a methyl group instead of a phenyl group.
ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-ETHYL-: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Propriétés
Numéro CAS |
25506-06-3 |
|---|---|
Formule moléculaire |
C11H7N3O2 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C11H7N3O2/c15-11-10-8(6-16-14-10)9(12-13-11)7-4-2-1-3-5-7/h1-6H,(H,13,15) |
Clé InChI |
GXRAZEHWDPPKRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[5-(Methoxymethoxy)-2-methylpyridin-4-yl]boronic acid](/img/structure/B8678544.png)


![1-(3-methoxypropyl)-1H-benzo[d]imidazole](/img/structure/B8678583.png)
